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1,2-Bis(2-chlorophenyl)hydrazine

Benzidine rearrangement Product selectivity Diarylide pigment intermediate

1,2-Bis(2-chlorophenyl)hydrazine, systematically named 2,2′-dichlorohydrazobenzene (DHB), is an N,N′-diarylhydrazine derivative with molecular formula C₁₂H₁₀Cl₂N₂ and molecular weight 253.13 g·mol⁻¹. It exists as a crystalline solid with density 1.405 g·cm⁻³ and boiling point 280.8 °C at 760 mmHg.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 782-74-1
Cat. No. B1608361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-chlorophenyl)hydrazine
CAS782-74-1
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NNC2=CC=CC=C2Cl)Cl
InChIInChI=1S/C12H10Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H
InChIKeyIWKMQNKKYZERHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, <10 mg/L

1,2-Bis(2-chlorophenyl)hydrazine (CAS 782-74-1) — Strategic Intermediate for Diarylide Pigment Supply Chains


1,2-Bis(2-chlorophenyl)hydrazine, systematically named 2,2′-dichlorohydrazobenzene (DHB), is an N,N′-diarylhydrazine derivative with molecular formula C₁₂H₁₀Cl₂N₂ and molecular weight 253.13 g·mol⁻¹ . It exists as a crystalline solid with density 1.405 g·cm⁻³ and boiling point 280.8 °C at 760 mmHg . DHB is the sole industrially established intermediate for producing 3,3′-dichlorobenzidine (DCB) via acid-catalyzed benzidine rearrangement [1]. DCB-derived diarylide pigments — including benzidine yellow, benzidine yellow G, and permanent yellow HR — account for approximately 25% of global organic pigment output by volume [1][2]. This compound therefore represents a critical node in the colorant supply chain for printing inks, plastics, coatings, and textiles.

Why 1,2-Bis(2-chlorophenyl)hydrazine Cannot Be Replaced by Unsubstituted Hydrazobenzene or Positional Isomers in Diarylide Pigment Synthesis


The 2,2′-chloro substitution pattern is not a minor structural variation — it is the decisive determinant of product selectivity in the benzidine rearrangement, the downstream step that converts DHB into the commercially essential 3,3′-dichlorobenzidine [1]. Unsubstituted hydrazobenzene yields a product mixture containing only ~72–76% benzidine alongside 24–28% diphenyline, requiring additional separation [2]. The 4-chloro and 4,4′-dichloro positional isomers predominantly form o-semidines and disproportionation products rather than useful benzidines [1]. Only 2,2′-dichlorohydrazobenzene delivers the regiochemical outcome — 94% target benzidine — that makes the integrated DHB→DCB→diarylide pigment route industrially and economically viable [1]. Procuring a different hydrazobenzene derivative would fundamentally alter the entire downstream product profile and pigment quality.

Quantitative Differentiation Evidence for 1,2-Bis(2-chlorophenyl)hydrazine (CAS 782-74-1) Relative to Closest Analogs


Benzidine Rearrangement Product Selectivity: 94% Target Benzidine vs. Mixed Products from Unsubstituted and Positional Isomers

In a direct comparative study under identical conditions ('60%' aqueous dioxan, 0 °C), 2,2′-dichlorohydrazobenzene undergoes acid-catalyzed rearrangement to yield 94% 3,3′-dichlorobenzidine with only 6% combined disproportionation byproducts [1]. By contrast, unsubstituted hydrazobenzene produces only 72–76% benzidine and 24–28% diphenyline [2]. The 4-chlorohydrazobenzene isomer gives a complex, commercially unusable mixture of 19% diphenyline, 30% o-semidine, 20% p-semidine, and 31% disproportionation products; 4,4′-dichlorohydrazobenzene yields 22% o-semidine and 75% disproportionation products with no useful benzidine fraction [1]. The 2,2′-dichloro pattern is the only substitution that cleanly channels the rearrangement toward a single high-value benzidine product suitable for pigment synthesis.

Benzidine rearrangement Product selectivity Diarylide pigment intermediate

Catalytic Hydrogenation Synthesis Yield: Pt/C Optimized Process Achieves 93.4% Stable Over 14 Reuses vs. 76% by Formaldehyde Reduction

Multiple synthetic routes to DHB from o-chloronitrobenzene (o-CNB) have been reported with substantially different yields. The formaldehyde reduction method (Zhang et al., 2004) achieves a DHB yield of 76%, which is explicitly reported as 49% higher than the previously reported yield for that method, with melting point 82–83.5 °C [1]. Pt/C-catalyzed hydrogenation under optimized conditions (NaOH 30 wt%, 90 °C, 0.6–0.8 MPa, Pt/C 0.4 wt% relative to o-CNB, 2,3-dichloro-1,4-naphthoquinone co-catalyst 0.4 wt%) delivers a stable DHB yield of 93.4% over 14 catalyst recycles without significant activity loss [2]. An earlier Pt/C study (Jiang et al., 2007) reported DHB yield >90% with catalyst reuse over 10 cycles under conditions of 60 °C, 0.6 MPa, NaOH 25 g/L [3]. The US Patent 4,217,307 process using anthraquinone co-catalysts achieves 80–90% yield with mp 85–86 °C and a chlorine loss of only 7–8% in the first run, decreasing with naphthoquinone-based systems [4].

Catalytic hydrogenation Process optimization 2,2′-dichlorohydrazobenzene synthesis

Electrochemical Synthesis Yield Progression: 95.5% DHB Achieved via Bi₂O₃/Ti Electrode vs. Baseline 54% from 1980s Electrochemical Methods

Electrochemical reduction of o-CNB to DHB has progressed from an initial yield of only 54% (reported in the 1980s) to near-quantitative levels through catalyst and electrode engineering [1][2]. On a porous Ni/Fe electrode with PbO catalyst, DHB yield reaches 85% (current density adjustment) to 91% (temperature adjustment at 70 °C) [2]. Switching to a titanium electrode with catalyst screening, PbO delivers 93.9% DHB in 6 hours, and Bi₂O₃ achieves 95.5% DHB in 6.5 hours [1]. A cyclic voltammetry-based PbO loading method on Ti further reduces the reaction time to 4.5 hours while maintaining 93% yield [1]. By comparison, Sb₂O₃ on Ti gives only 70% yield, and SnO₂ is essentially inactive at 10% yield [1]. This catalyst-dependent yield stratification demonstrates that DHB electrochemical synthesis performance is highly specific to the cathode–catalyst combination.

Electrochemical reduction Green synthesis DHB process intensification

Direct Downstream Conversion Without Isolation: Product Quality Benchmark from Anthraquinone-Cocatalyzed Hydrogenation

US Patent 4,217,307 explicitly states that 2,2′-dichlorohydrazobenzene produced via the anthraquinone-co-catalyzed hydrogenation process is obtained 'in so high a quality that it can be transformed without isolation or purification into 3,3′-dichlorobenzidine' [1]. This is a demonstrated operational advantage not claimed for DHB produced via naphthoquinone-based co-catalytic systems, where decreasing yields and catalyst deactivation upon reuse necessitate intermediate purification [1]. The patent reports that with anthraquinone co-catalysts (e.g., β-hydroxy-anthraquinone at a weight ratio of only 0.004:1 relative to o-CNB), reproducible yields are obtained batch after batch without the declining activity observed with naphthoquinone systems [1]. The DHB melting point in this process is 85–86 °C, and the isolated yield in Example 1 is 84% of theory [1].

Process integration Product purity 3,3′-dichlorobenzidine synthesis

Defined Physical–Chemical Identity Enables QC Discrimination from the Precursor Intermediate 2,2′-Dichloroazoxybenzene (DOB)

In the two-step reduction of o-CNB to DHB, the intermediate 2,2′-dichloroazoxybenzene (DOB, CAS 13556-84-8) must be fully reduced to DHB for maximal downstream yield. These two species are readily distinguished by melting point: DOB melts at 53–56 °C [1], while DHB (formaldehyde route product) melts at 82–83.5 °C [1], and DHB from the optimized catalytic hydrogenation route melts at 85–86 °C [2]. The molecular weight differs (DOB: 267.11 g·mol⁻¹ ; DHB: 253.13 g·mol⁻¹ ), and they are separable by reverse-phase HPLC [3]. The DHB density is 1.405 g·cm⁻³ with boiling point 280.8 °C at 760 mmHg . These discrete, verifiable physical constants establish a QC framework for confirming complete reduction and DHB identity upon receipt — a critical consideration when DHB is procured as an intermediate for immediate downstream benzidine rearrangement.

Quality control Physical characterization Intermediate purity verification

Procurement-Guiding Application Scenarios for 1,2-Bis(2-chlorophenyl)hydrazine (CAS 782-74-1)


Integrated DCB Production: Direct Crude DHB Feed into Benzidine Rearrangement

For manufacturers operating an integrated 3,3′-dichlorobenzidine (DCB) plant, procuring DHB synthesized via the anthraquinone-co-catalyzed hydrogenation route (US Patent 4,217,307) is strategically advantageous because the product quality enables direct conversion to DCB without intermediate isolation or purification [1]. This eliminates solvent recovery, washing, and recrystallization unit operations between the reduction and rearrangement stages. The 94% benzidine rearrangement selectivity of 2,2′-dichlorohydrazobenzene [2] ensures that the DCB product stream is dominated by the target isomer, minimizing purification burden at the pigment synthesis stage. This scenario is supported by the evidence that unsubstituted hydrazobenzene would yield only ~74% benzidine with 26% diphenyline contaminant requiring separation [3].

Green Chemistry Electrochemical DHB Supply for Sustainability-Certified Pigment Lines

Pigment manufacturers subject to environmental regulations or seeking sustainability certification (e.g., ISO 14001, ECO PASSPORT) should prioritize DHB produced via electrochemical reduction on Bi₂O₃/Ti or PbO/Ti electrodes, which achieves 95.5% yield with electrons as the stoichiometric reducing agent [1]. This route eliminates the metal powder waste streams of zinc or iron reduction methods and avoids the high-pressure hydrogen and precious-metal catalysts of catalytic hydrogenation. The 41.5-percentage-point yield improvement over the original 54% electrochemical baseline [1] and the demonstrated scalability through pilot studies [2] make electrochemical DHB a credible 'green procurement' option for forward-looking supply chain managers.

QC-Verified DHB Procurement for External DCB Toll Manufacturers

When DHB is procured from external suppliers for conversion to DCB at a toll manufacturing site, the 30 °C melting point gap between DHB (82–86 °C) and its common contaminant 2,2′-dichloroazoxybenzene (DOB, 53–56 °C) [1] provides a rapid, low-cost incoming QC check. Combined with the established reverse-phase HPLC method on Newcrom R1 columns [2], procurement specifications can require mp ≥ 80 °C and HPLC purity consistent with the DHB reference standard, rejecting under-reduced material that would lower DCB rearrangement yield. The defined density (1.405 g·cm⁻³) and molecular identity (MW 253.13) further anchor the certificate of analysis requirements [3].

Catalyst Selection Benchmarking for In-House DHB Synthesis Process Development

R&D teams developing in-house DHB synthesis capacity can use the quantitative catalyst performance data as a benchmarking framework: Pt/C catalytic hydrogenation achieves 93.4% yield with ≥14 reuses [1]; Pd/C doped with CeO₂ or Fe₂O₃ nanoparticles enhances selectivity and stability [2]; electrochemical Bi₂O₃/Ti reaches 95.5% [3]; formaldehyde reduction provides a lower-cost but lower-yield (76%) alternative [4]. This structured evidence allows process chemists to select the synthesis route aligned with their capital availability, throughput requirements, and environmental constraints, rather than relying on vendor claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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